Ciprofloxacin hydrochloride monohydrate chemical properties and structure
Ciprofloxacin hydrochloride monohydrate chemical properties and structure
An In-depth Technical Guide on the Chemical Properties and Structure of Ciprofloxacin Hydrochloride Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciprofloxacin hydrochloride monohydrate is a synthetic, broad-spectrum antimicrobial agent belonging to the fluoroquinolone class.[1][2][3][4] It is the monohydrochloride, monohydrate salt of ciprofloxacin. Its bactericidal action results from the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1][5][6] This guide provides a comprehensive overview of its core chemical and structural properties, presenting quantitative data, experimental methodologies, and structural visualizations to support research and development activities.
Chemical and Structural Identity
Ciprofloxacin hydrochloride monohydrate is chemically named 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid monohydrochloride monohydrate.[1] It is a white to faintly yellowish crystalline powder.[1][2][7]
Chemical Structure
The molecular structure consists of a quinolone core with a cyclopropyl group at the N1 position, a fluorine atom at C6, a piperazinyl moiety at C7, and a carboxylic acid at C3. The hydrochloride salt is formed at the piperazinyl nitrogen, and the compound crystallizes with one molecule of water.
Caption: Chemical structure of ciprofloxacin hydrochloride monohydrate.
Quantitative Physicochemical Data
The key chemical and physical properties of ciprofloxacin hydrochloride monohydrate are summarized below.
Table 1: General Chemical Properties
| Property | Value | References |
| IUPAC Name | 1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrate;hydrochloride | [1][5] |
| Chemical Formula | C₁₇H₁₈FN₃O₃ · HCl · H₂O | [1][8] |
| Molecular Weight | 385.82 g/mol | [1][2][3][9] |
| CAS Registry Number | 86393-32-0 | [1][2][3][5] |
| Appearance | White to off-white or faintly yellowish crystalline powder | [1][2][7][10] |
Table 2: Physicochemical Properties
| Property | Value | Conditions | References |
| Melting Point | 314 - 324 °C (decomposes) | N/A | [1][2][7] |
| Water Solubility | ~35-36 mg/mL | 25 °C | [1][2][7] |
| Ethanol Solubility | 1.6 mg/mL (practically insoluble) | N/A | [1][7] |
| Methanol Solubility | Slightly soluble | N/A | [2] |
| pH (2.5% solution) | 3.0 - 4.5 | 25 °C | [2] |
| pKa (of Ciprofloxacin) | ~6.1 (Carboxylic Acid), ~8.7 (Piperazinyl Nitrogen) | N/A | [7][9] |
Spectroscopic and Structural Data
Spectroscopic analysis is crucial for the identification and quantification of ciprofloxacin hydrochloride monohydrate.
Table 3: Spectroscopic Data
| Technique | Key Peaks / Maxima (λmax) | References |
| UV-Vis Spectroscopy | 275-278 nm, ~318 nm | [8][11][12][13][14] |
| FTIR Spectroscopy (cm⁻¹) | ~3530-3370: O-H stretch (COOH, H₂O)~2700-2460: N-H stretch (>NH₂⁺)~1705: C=O stretch (Carboxylic Acid)~1620: C=O stretch (Quinolone)~1588-1495: C=C stretch (Aromatic)~1270: C-F stretch | [15][16][17] |
Crystal Structure
Ciprofloxacin hydrochloride is known to exist in various hydrated and anhydrous polymorphic forms.[18] The marketed product is typically a hydrate, often described as a monohydrate or a 1.34-hydrate.[18][19][20] X-ray powder diffraction (XRPD) studies have identified a possible space group of P21/c for a monohydrate crystal form, indicating a monoclinic crystal system.[21] The crystal structure is stabilized by numerous inter- and intramolecular hydrogen bonds.[19][20]
Experimental Protocols
The following sections outline the methodologies for determining the key physicochemical properties.
Solubility Determination
The equilibrium solubility method is commonly employed.
-
Preparation: An excess amount of ciprofloxacin hydrochloride monohydrate is added to a known volume of the solvent (e.g., deionized water, ethanol, buffer solutions) in a sealed container.
-
Equilibration: The resulting suspension is agitated in a thermostatically controlled environment (e.g., an orbital shaker at 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.[22]
-
Separation: The suspension is filtered through a fine-pore filter (e.g., 0.45 µm) to remove undissolved solids.
-
Quantification: The concentration of the dissolved drug in the clear filtrate is determined using a validated analytical method, typically UV-Vis spectrophotometry at its λmax (~276 nm) or High-Performance Liquid Chromatography (HPLC).[22][23][24]
UV-Vis Spectrophotometry
This technique is used for quantification and identification.
-
Instrument: A calibrated UV-Vis spectrophotometer with 1 cm quartz cuvettes is used.[13]
-
Standard Preparation: A stock solution of a known concentration of ciprofloxacin hydrochloride monohydrate reference standard is prepared in a suitable solvent (e.g., 0.1 N HCl or water).[11] A series of dilutions are made to create calibration standards across a linear range (e.g., 2.0–7.0 µg/mL).[13]
-
Sample Preparation: The sample is accurately weighed, dissolved, and diluted in the same solvent to a concentration within the calibration range.
-
Measurement: The absorbance of the standard and sample solutions is measured at the wavelength of maximum absorbance (λmax), typically around 275-278 nm, against a solvent blank.[11][13][14] A calibration curve is generated to determine the concentration of the sample.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used for the identification of functional groups and confirmation of the chemical structure.
-
Sample Preparation: A small amount of the solid sample is finely ground and mixed with potassium bromide (KBr) powder. The mixture is then compressed into a thin, transparent pellet.
-
Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer.
-
Data Acquisition: The infrared spectrum is recorded over a specific wavenumber range (e.g., 4000–400 cm⁻¹). The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the specific functional groups within the molecule.[15][25]
Workflow and Relationships
The characterization of ciprofloxacin hydrochloride monohydrate follows a logical progression from basic identification to detailed structural analysis.
Caption: Workflow for physicochemical and structural characterization.
References
- 1. Ciprofloxacin Hydrochloride Monohydrate - LKT Labs [lktlabs.com]
- 2. Ciprofloxacin hydrochloride hydrate | 86393-32-0 [chemicalbook.com]
- 3. medkoo.com [medkoo.com]
- 4. Ciprofloxacin hydrochloride | 93107-08-5 [chemicalbook.com]
- 5. Ciprofloxacin hydrochloride monohydrate | C17H21ClFN3O4 | CID 62998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. chembk.com [chembk.com]
- 11. biomedres.us [biomedres.us]
- 12. Optical Characterization of Ciprofloxacin Photolytic Degradation by UV-Pulsed Laser Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Spectrophotometric Determination of Ciprofloxacin Hydrochloride in Ophthalmic Solution [article.sapub.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. sjsci.journals.ekb.eg [sjsci.journals.ekb.eg]
- 18. Structural origin of physicochemical properties differences upon dehydration and polymorphic transformation of ciprofloxacin hydrochloride revealed by structure determination from powder X-ray diffraction data - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 19. Crystal Structure of Ciprofloxacin Hydrochloride 1.34-Hydrate [jstage.jst.go.jp]
- 20. Crystal structure of ciprofloxacin hydrochloride 1.34-hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. medicaljournalshouse.com [medicaljournalshouse.com]
- 23. researchgate.net [researchgate.net]
- 24. jfda-online.com [jfda-online.com]
- 25. FTIR Spectroscopy: A Tool for Quantitative Analysis of Ciprofloxacin in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
